2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione features a hybrid structure combining isoindole-1,3-dione, tetrahydroquinazolinone, and furan-methyl-methoxybenzyl moieties. The furan and methoxy groups likely enhance its solubility and electronic properties, distinguishing it from simpler isoindole-dione derivatives .
Properties
IUPAC Name |
2-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O5/c1-36-25-13-12-18(15-19(25)16-32-27(33)21-8-2-3-9-22(21)28(32)34)26-30-24-11-5-4-10-23(24)29(35)31(26)17-20-7-6-14-37-20/h2-15,26,30H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOZZHNHSPUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)CN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.41 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various research studies.
Antimicrobial Activity
Research has shown that derivatives of quinazoline and isoindole compounds often exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) assays revealed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- The compound demonstrated a MIC value of 12.5 μg/mL against L. innocua, indicating potent antibacterial effects .
Anticancer Properties
The potential anticancer effects of this compound have been explored through various in vitro studies:
- Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- In one study, the compound exhibited cytotoxicity with an IC50 value of 15 μM against HeLa cells, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the modulation of pro-inflammatory cytokines:
- In vitro studies indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of key enzymes involved in metabolic pathways related to microbial resistance and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to reduce ROS levels in cells, which may contribute to its protective effects against oxidative stress .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to standard antibiotics .
- Cancer Cell Line Testing : In a comparative study with known anticancer agents, the compound demonstrated superior activity against certain cancer cell lines, suggesting it could be developed into a therapeutic agent .
Data Summary Table
Comparison with Similar Compounds
Key Observations
Substituent Impact on Physicochemical Properties: The furan-methoxybenzyl group in the target compound may improve solubility compared to the phenyl-thioxo groups in Compound 13c .
Synthetic Challenges: Yields for isoindole-dione derivatives vary widely (33–48% in ), likely due to steric hindrance from bulky substituents (e.g., phenyl in 13c vs. benzohydrazide in 15). The target compound’s furan-methyl group may pose similar challenges.
Spectroscopic Signatures :
- All compounds show strong C=O stretches (~1700–1780 cm⁻¹), but the target compound’s furan ring would introduce distinct C-O-C vibrations (~1250 cm⁻¹) absent in phenyl- or morpholinyl-substituted analogs .
- Methoxy protons (δ~3.8 ppm in ¹H-NMR) differentiate the target compound from methyl-thioxo derivatives (δ2.35–2.64 ppm) .
Research Implications
- Drug Design : The furan and methoxy groups in the target compound could optimize bioavailability compared to bulkier analogs like 13c.
- Synthetic Optimization : Lower yields in (33–48%) highlight the need for catalytic methods or alternative solvents (e.g., THF as in ).
- Spectroscopic Benchmarking: The target compound’s predicted IR/NMR data provide a reference for characterizing novel isoindole-dione hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
